molecular formula C19H19NO6 B12569092 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

Cat. No.: B12569092
M. Wt: 357.4 g/mol
InChI Key: LQUSKJJTDWCPPE-UHFFFAOYSA-N
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Description

2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, dimethoxy substituents, and a furan ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran typically involves multi-step organic reactions. One common approach includes the nitration of a dimethoxybenzene derivative followed by a series of coupling reactions to introduce the furan rings. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can participate in redox reactions, while the furan rings may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran , also known by its CAS number 676546-91-1 , is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, including its pharmacological implications and structure-activity relationships.

The compound is characterized by a molecular formula of C14H13NO6C_{14}H_{13}N_{O_6} and a molecular weight of approximately 277.26 g/mol . It is soluble in organic solvents such as benzene and exhibits a melting point of 147°C . The structure features both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which significantly influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction between 4,5-dimethoxybenzaldehyde and 5-methylfuran-2-carboxylic acid in an ethanol solvent under reflux conditions. The process yields a yellow crystalline product that can be purified through recrystallization techniques.

Pharmacological Studies

Recent studies have indicated that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary assays suggest that the compound has potential antimicrobial properties, possibly due to the presence of the nitro group which is known for its bioactivity against bacteria and fungi.
  • Anti-inflammatory Effects : The structural features of the compound suggest it might interact with inflammatory pathways, although specific studies targeting these effects are still limited.
  • Serotonergic Activity : Similar compounds have been studied for their interaction with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and various neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The presence of methoxy groups on the aromatic ring appears to enhance receptor binding affinity while the nitro group may contribute to its biological activity.

Compound NameKey FeaturesBiological Activity
This compoundDimethoxy & nitro groupsPotential anti-inflammatory/antimicrobial
4-MethoxyphenylacetoneMethoxy groupAnti-inflammatory
Nitrofuran DerivativesFuran & nitro groupsAntimicrobial

Case Studies

  • Study on Antimicrobial Properties : A study published in Molecular Bank highlighted the antimicrobial efficacy of similar nitro-containing furan derivatives against various bacterial strains. This provides a framework for further investigations into the specific activities of our compound .
  • Investigation into Serotonergic Effects : Research examining compounds with similar structural motifs demonstrated significant agonist activity at serotonin receptors, suggesting that this compound could also exhibit similar properties .

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran

InChI

InChI=1S/C19H19NO6/c1-11-5-7-15(25-11)19(16-8-6-12(2)26-16)13-9-17(23-3)18(24-4)10-14(13)20(21)22/h5-10,19H,1-4H3

InChI Key

LQUSKJJTDWCPPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC

Origin of Product

United States

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